

Application of ORIC-533 in Ex Vivo Patient Sample Studies

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Compound of Interest

Compound Name: ORIC-533

Cat. No.: B15606939

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Introduction

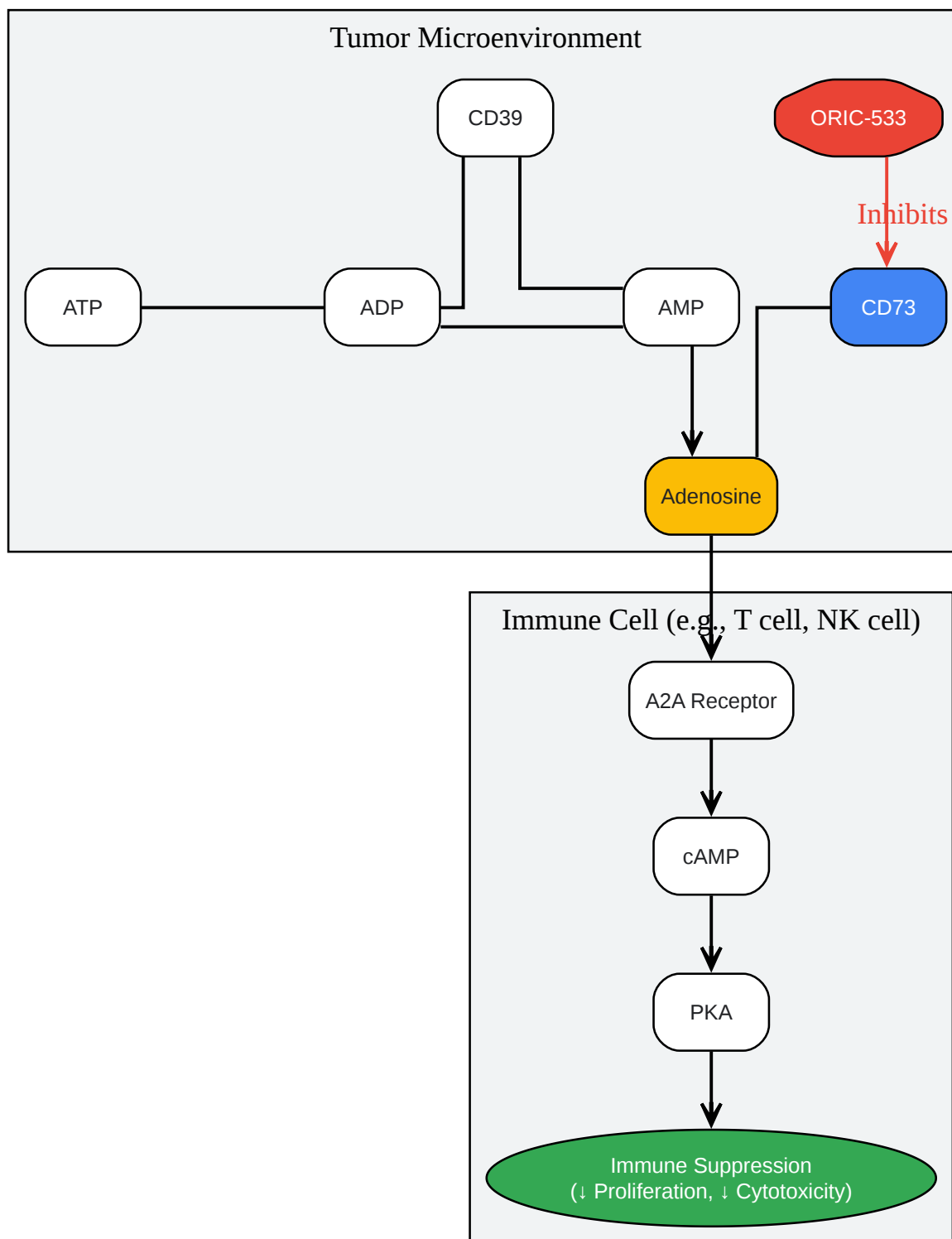
ORIC-533 is a potent and selective, orally bioavailable small molecule inhibitor of CD73, an ectoenzyme that plays a critical role in the adenosine-mediated immunosuppression within the tumor microenvironment.[1][2] By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, **ORIC-533** aims to restore and enhance anti-tumor immune responses.[2][3] This application note provides a comprehensive overview of the use of **ORIC-533** in ex vivo studies utilizing patient-derived samples, particularly in the context of multiple myeloma (MM). The protocols and data presented herein are based on preclinical and clinical research findings and are intended to guide researchers in designing and executing similar studies.

Mechanism of Action

CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that is the rate-limiting step in the generation of extracellular adenosine from AMP.[4] In the tumor microenvironment, particularly in the bone marrow of multiple myeloma patients, elevated levels of adenosine suppress the activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, allowing cancer cells to evade immune surveillance.[2][3] **ORIC-533** competitively inhibits CD73, leading to a reduction in adenosine production.[5] This alleviates the immunosuppressive environment, thereby restoring the cytotoxic function of immune effector cells against tumor cells.[1][6]

Signaling Pathway

The following diagram illustrates the adenosine signaling pathway and the mechanism of action of **ORIC-533**.



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Figure 1: ORIC-533 inhibits CD73, blocking adenosine production and subsequent immune suppression.

Application in Ex Vivo Patient Sample Studies

Ex vivo studies using fresh patient samples are crucial for evaluating the translational potential of therapeutic agents like **ORIC-533**. These studies provide insights into the drug's activity in a setting that closely mimics the complex cellular interactions of the native tumor microenvironment. For **ORIC-533**, ex vivo assays with bone marrow aspirates from relapsed/refractory multiple myeloma (RRMM) patients have been instrumental in demonstrating its proof-of-concept.^[7]

Key Findings from Ex Vivo Studies

- **Restoration of Immune Cell Function:** **ORIC-533** has been shown to restore the proliferation and activation of immunosuppressed CD8+ T cells in ex vivo assays.^[8] Nanomolar concentrations of **ORIC-533** efficiently rescued cytotoxic T-cell function even in the presence of high AMP concentrations, which are reflective of the tumor microenvironment.^{[7][9]}
- **Induction of Myeloma Cell Lysis:** In autologous ex vivo assays using bone marrow aspirates from RRMM patients, **ORIC-533** triggered significant, dose-responsive lysis of multiple myeloma cells.^{[7][10]}
- **Immune Cell Activation:** Treatment with **ORIC-533** in ex vivo models led to the stimulation of plasmacytoid dendritic cells and the activation of T cells.
- **Combination Potential:** Ex vivo studies have shown that **ORIC-533** can enhance the cytolytic activity of other anti-myeloma agents, such as daratumumab, even in samples from patients with prior anti-CD38 therapy experience.^[6]

Quantitative Data Summary

Parameter	Cell Type/System	Assay	Result	Reference
EC50	Human H1528 (NSCLC) cells	Adenosine Generation	0.14 nM	[11]
EC50	Mouse EMT6 cells	Adenosine Generation	1.0 nM	[11]
Adenosine Production Inhibition	Bone Marrow Aspirates (RRMM)	Mass Spectrometry	Significant reduction with 0.1 µM ORIC-533	[6]
Myeloma Cell Lysis	Autologous Bone Marrow (RRMM)	Flow Cytometry (7-AAD/CD138)	Dose-dependent increase in MM cell death	[6]
NK Cell-Mediated Cytotoxicity	Autologous Bone Marrow (RRMM)	K562 Cell Lysis Assay	Increased lysis of target cells with 0.5 µM ORIC-533	[6]
T-Cell Activation	Autologous Bone Marrow (RRMM)	Flow Cytometry (CD69)	Increased expression of activation markers	[6]

Experimental Protocols

The following are detailed protocols for key ex vivo experiments to evaluate the activity of **ORIC-533**.

Protocol 1: Ex Vivo Myeloma Cell Viability and Immune Profiling Assay

Objective: To assess the single-agent activity of **ORIC-533** on the viability of primary myeloma cells and to profile changes in immune cell populations within the autologous bone marrow microenvironment.

Materials:

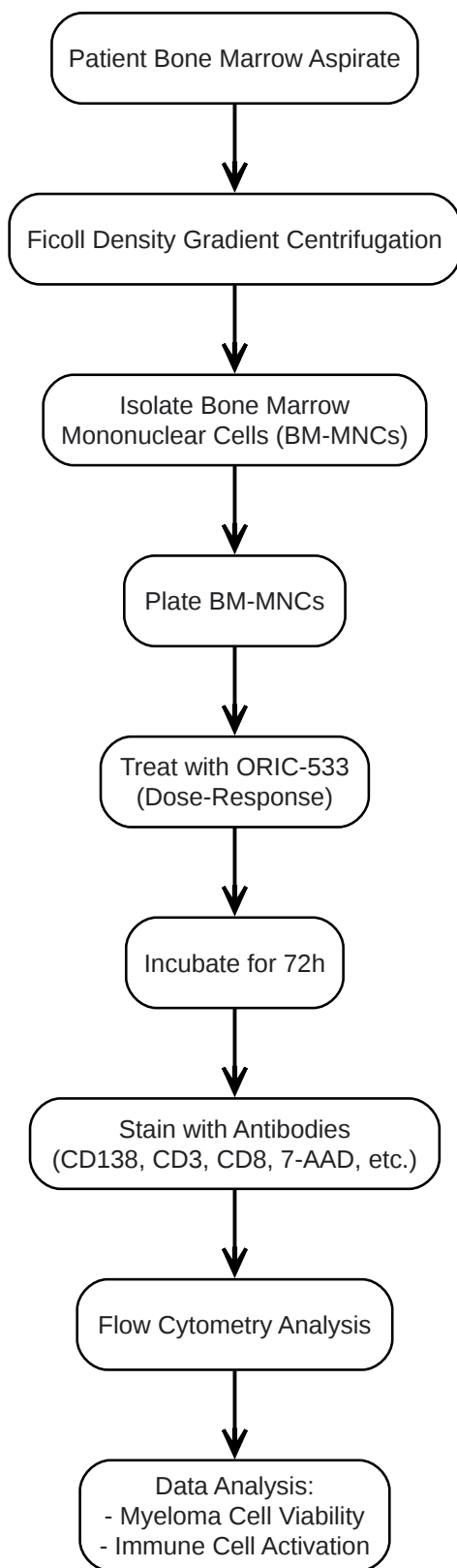
- Fresh bone marrow aspirates from multiple myeloma patients.
- Ficoll-Paque PLUS (or similar density gradient medium).
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
- **ORIC-533** (stock solution in DMSO).
- 7-AAD (7-Aminoactinomycin D) or other viability dye.
- Fluorochrome-conjugated antibodies against CD138, CD3, CD8, CD4, CD56, CD69, and other immune cell markers.
- Flow cytometer.

Procedure:

- Isolate Bone Marrow Mononuclear Cells (BM-MNCs):
 - Dilute the bone marrow aspirate 1:1 with PBS.
 - Carefully layer the diluted sample onto Ficoll-Paque in a conical tube.
 - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 - Carefully aspirate the upper layer and collect the buffy coat containing the BM-MNCs.
 - Wash the collected cells twice with PBS.
- Cell Culture and Treatment:
 - Resuspend the BM-MNCs in complete RPMI-1640 medium.
 - Plate the cells in a 96-well plate at a density of 2×10^5 cells/well.

- Treat the cells with a dose range of **ORIC-533** (e.g., 0.1 nM to 1 μ M) or DMSO as a vehicle control.
- Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
- Flow Cytometry Analysis:
 - Harvest the cells and wash with PBS.
 - Stain the cells with a cocktail of antibodies against cell surface markers (e.g., CD138 for myeloma cells, CD3/CD8 for T cells, etc.) for 30 minutes on ice.
 - Wash the cells and resuspend in binding buffer.
 - Add 7-AAD to each sample immediately before analysis to assess viability.
 - Acquire data on a flow cytometer.
- Data Analysis:
 - Gate on CD138+ cells to identify the myeloma cell population.
 - Determine the percentage of viable (7-AAD negative) myeloma cells in each treatment condition.
 - Analyze the expression of activation markers (e.g., CD69) on different immune cell subsets (e.g., CD8+ T cells).

Experimental Workflow Diagram



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Figure 2: Workflow for ex vivo evaluation of **ORIC-533** in patient bone marrow samples.

Protocol 2: Adenosine Production Assay

Objective: To measure the ability of **ORIC-533** to inhibit the production of adenosine from AMP in the plasma from patient bone marrow aspirates.

Materials:

- Plasma from patient bone marrow aspirates.
- AMP-13C5 (stable isotope-labeled AMP).
- **ORIC-533**.
- LC-MS/MS system.

Procedure:

- Sample Preparation:
 - Thaw frozen plasma samples on ice.
 - Pre-treat the plasma with **ORIC-533** (e.g., 0.1 μ M) or vehicle control for 15 minutes.
- Enzymatic Reaction:
 - Add AMP-13C5 to the plasma samples.
 - Incubate for 15 minutes at 37°C.
- Quantification:
 - Stop the reaction and process the samples for LC-MS/MS analysis.
 - Quantify the amount of adenosine-13C5 produced.
- Data Analysis:
 - Compare the levels of adenosine-13C5 in **ORIC-533**-treated samples to the vehicle control to determine the percent inhibition of adenosine production.

Conclusion

ORIC-533 is a promising CD73 inhibitor with demonstrated preclinical activity in ex vivo models using primary patient samples. The protocols outlined in this application note provide a framework for researchers to further investigate the immunomodulatory effects of **ORIC-533** and other CD73 inhibitors in clinically relevant settings. The ability of **ORIC-533** to reverse adenosine-mediated immunosuppression and promote anti-tumor immunity in the complex bone marrow microenvironment of multiple myeloma patients underscores its potential as a novel therapeutic agent in oncology.

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